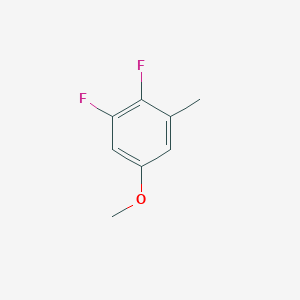

3,4-Difluoro-5-methylanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-5-methoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCFSSRILUSZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance Within Contemporary Synthetic Organic Chemistry

In the realm of contemporary synthetic organic chemistry, the value of a molecule is often determined by its potential as a building block for more complex structures. Fluorinated aromatic compounds are particularly prized for their ability to modulate the physicochemical properties of a target molecule. numberanalytics.comnumberanalytics.com The presence of fluorine can alter lipophilicity, metabolic stability, and binding affinity, making these motifs highly sought after in drug discovery and the development of agrochemicals. numberanalytics.comresearchgate.net

3,4-Difluoro-5-methylanisole serves as a key intermediate in the synthesis of various complex organic structures. Its unique substitution pattern—two adjacent fluorine atoms and a methyl group on an anisole (B1667542) core—provides a scaffold with distinct electronic and steric characteristics. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring, while the methoxy (B1213986) and methyl groups offer sites for further chemical modification. numberanalytics.com This combination makes it a versatile tool for chemists aiming to fine-tune the properties of new compounds.

Definitive Scope and Foundational Research Objectives for 3,4 Difluoro 5 Methylanisole Investigations

Strategies for Aromatic Fluorination in Anisole (B1667542) Systems

Nucleophilic Fluorination Protocols

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine, particularly in electron-deficient aromatic systems. core.ac.uk However, for electron-rich systems like anisole, direct SNAr with fluoride (B91410) is challenging. More commonly, nucleophilic fluorination strategies for anisoles involve the transformation of a pre-existing functional group, such as an amine, into a fluorine atom.

The Balz-Schiemann reaction stands as a classic and reliable method for the synthesis of aryl fluorides from aromatic amines via diazonium salts. wikipedia.orgorganic-chemistry.org This reaction involves the diazotization of an arylamine with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt, which upon thermal or photochemical decomposition, yields the corresponding aryl fluoride. wikipedia.org For the synthesis of fluoroanisoles, the corresponding anisidine (methoxyaniline) serves as the starting material. acs.orgfigshare.com

Key aspects of the Balz-Schiemann reaction include:

Diazotization: The conversion of the primary aromatic amine to a diazonium group, typically using sodium nitrite (B80452) in an acidic medium. thieme-connect.degoogle.com

Precipitation: The formation of the relatively stable diazonium tetrafluoroborate salt.

Decomposition: Heating the isolated salt to induce the elimination of nitrogen gas and boron trifluoride, resulting in the formation of the C-F bond. cas.cn

Innovations in the Balz-Schiemann reaction have led to improved yields and milder reaction conditions. For instance, using other counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) can be beneficial for certain substrates. wikipedia.org Furthermore, conducting the diazotization in anhydrous hydrogen fluoride (HF) can directly generate the diazonium fluoride, which decomposes in situ, avoiding the isolation of the diazonium salt. thieme-connect.descispace.com Recent advancements have also demonstrated organocatalyzed versions of the Balz-Schiemann reaction using hypervalent iodine(III) compounds, allowing the fluorination to proceed at significantly lower temperatures (25–60 °C). cas.cn

Another approach involves the nucleophilic substitution of activated phenols . While direct fluorination of simple phenols is difficult, derivatives with activating groups can undergo deoxyfluorination. Reagents like PhenoFluor, in a concerted nucleophilic aromatic substitution (CSNAr), can convert phenols to aryl fluorides, even in electron-rich systems. acs.orgresearchgate.net This method is particularly valuable for late-stage fluorination of complex molecules. harvard.edu

| Starting Material | Reagent(s) | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Anisidine | NaNO₂, HBF₄ | Thermal decomposition | p-Fluoroanisole | Good | acs.org |

| 2,6-Difluoroaniline | NaNO₂, H₂SO₄, MeOH | Cu powder, 20 °C | 3-Fluoroanisole | 56 | oup.com |

| Arenediazonium tetrafluoroborate | - | p-TolIF₂ (10 mol%), CH₃CN, 60 °C | Aryl fluoride | Up to 95 | cas.cn |

| Phenol (B47542) | PhenoFluor, CsF | 110 °C | Aryl fluoride | Good | acs.org |

Electrophilic Fluorination Protocols

Electrophilic fluorination has emerged as a dominant strategy for the direct introduction of fluorine onto electron-rich aromatic rings like anisole. worktribe.com This approach utilizes reagents that deliver an electrophilic fluorine species ("F⁺") to the aromatic system. A variety of N-F reagents have been developed for this purpose, offering a range of reactivities and selectivities. dur.ac.ukresearchgate.net

Prominent electrophilic fluorinating agents include:

Selectfluor™ (F-TEDA-BF₄): A highly effective and commercially available reagent, known for its ease of handling and broad applicability. researchgate.netillinois.edu It readily fluorinates anisole, typically yielding a mixture of ortho- and para-fluoroanisole.

N-Fluorobenzenesulfonimide (NFSI): Another widely used, crystalline, and stable reagent. While powerful, the fluorination of less activated aromatics like anisole may require harsher conditions, such as high temperatures. scispace.com

N-Fluoropyridinium salts: A class of reagents whose reactivity can be tuned by altering the substituents on the pyridine (B92270) ring. nih.gov More electron-withdrawing groups on the pyridine ring lead to more powerful fluorinating agents. worktribe.com

The regioselectivity of electrophilic fluorination on substituted anisoles is governed by the directing effects of the methoxy (B1213986) and methyl groups. The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. This allows for a degree of control over the position of fluorination based on the starting material.

| Substrate | Fluorinating Agent | Solvent/Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Anisole | Selectfluor™ | CH₃CN, rt | o-Fluoroanisole, p-Fluoroanisole | High | worktribe.com |

| Anisole | NFSI | Neat, High Temp | Fluoroanisoles | Moderate-High | scispace.com |

| Anisole | N-Fluoropyridinium triflate | CH₃CN | o/p-Fluoroanisole | Good | nih.gov |

| Anisole | XeF₂ | CH₂Cl₂ | o-Fluoroanisole (19%), p-Fluoroanisole (48%) | 67 (total) | dur.ac.uk |

Generation and Synthetic Application of Difluorocarbene

The introduction of a difluoromethoxy group (-OCF₂H) onto an aromatic ring is often achieved through the reaction of a phenol with difluorocarbene (:CF₂). cas.cn Difluorocarbene is a highly reactive intermediate that can be generated from various precursors. researchgate.net Once generated, it inserts into the O-H bond of a phenol to form the corresponding aryl difluoromethyl ether. acs.org

Common methods for generating difluorocarbene include:

From Fluoroform (CHF₃): A cost-effective and environmentally benign method where fluoroform is deprotonated by a strong base (e.g., KOH) to generate the trifluoromethyl anion, which then eliminates fluoride to form difluorocarbene. acs.org

From (Trifluoromethyl)trimethylsilane (TMSCF₃): This reagent, upon activation with a nucleophile (e.g., iodide), generates difluorocarbene under mild conditions.

From Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): Thermal decomposition of this salt generates difluorocarbene, although this often requires high temperatures.

This methodology is highly effective for a wide range of phenols, including those with both electron-donating and electron-withdrawing substituents. cas.cn For the synthesis of a compound like this compound, this would conceptually involve the O-difluoromethylation of the corresponding 3,4-difluoro-5-methylphenol. However, the synthesis of this precursor would be a key challenge. Alternatively, difluorocarbene can be used to prepare aryl formates, which are valuable intermediates. rsc.org

| Phenol Substrate | Difluorocarbene Source | Base/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenol | CHF₃ | KOH, H₂O/Dioxane | Difluoromethoxybenzene | 75 | acs.org |

| 4-Cyanophenol | CHF₃ | KOH, H₂O/Dioxane | 4-Cyanodifluoromethoxybenzene | 85 | acs.org |

| 4-Methoxyphenol | CHF₂Cl | NaOH, H₂O/Dioxane | 4-Methoxydifluoromethoxybenzene | Good | cas.cn |

| Various Phenols | PhSO₂CF₂Cl | K₂CO₃, DMF | Aryl Difluoromethyl Ethers | Moderate-Good | cas.cn |

Methylation and Methoxy Group Installation Techniques

The introduction of methyl and methoxy groups is fundamental to the synthesis of anisole derivatives. These transformations are typically achieved through well-established O-methylation pathways.

O-Methylation Reaction Pathways

The O-methylation of phenols is a common and crucial step in the synthesis of anisoles. This reaction involves the reaction of a phenolic hydroxyl group with a methylating agent in the presence of a base. Current time information in Bangalore, IN. A variety of methylating agents can be employed, each with its own advantages and disadvantages in terms of reactivity, selectivity, and safety.

Commonly used methylating agents include:

Dimethyl sulfate (B86663) (DMS): A highly effective but toxic and carcinogenic reagent.

Methyl iodide (MeI): Another effective but toxic reagent.

Dimethyl carbonate (DMC): A greener and less toxic alternative to DMS and MeI. It is considered an environmentally benign reagent. acs.org

The choice of base is also critical for the success of the O-methylation. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and various alkoxides. The reaction is typically carried out in a suitable solvent such as acetone, DMF, or an alcohol.

Green Chemistry Approaches in Methylation Processes

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. In the context of methylation, this has led to the development of greener alternatives to traditional methods.

Dimethyl Carbonate (DMC) has emerged as a key green methylating agent. acs.org Its advantages include low toxicity, biodegradability, and the fact that it can be produced from renewable feedstocks (methanol and carbon dioxide). rsc.org O-methylation of phenols with DMC can be carried out under various conditions, often catalyzed by a base like K₂CO₃ or in the presence of ionic liquids. cas.cn

Other green approaches include:

Using CO₂ as a C1 source: Organocatalyzed N-methylation of amines using carbon dioxide and a hydrosilane reductant has been reported, showcasing a sustainable route for methylation. harvard.edu While this is for N-methylation, it highlights the potential for using CO₂ in C-O bond formation as well.

Catalytic Methylation: The use of catalytic amounts of reagents instead of stoichiometric amounts reduces waste and improves atom economy. For example, the Chan-Lam reaction allows for the copper-catalyzed O-methylation of phenols using methylboronic acid. acs.org

Bacterial O-methylation: Biocatalytic approaches using bacterial strains capable of O-methylating phenolic compounds offer a potentially sustainable and selective method, although this is more relevant to specific biotransformations. wikipedia.org

| Phenolic Substrate | Methylating Agent | Catalyst/Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenol | Dimethyl Carbonate (DMC) | K₂CO₃ | - | 160 °C, Autoclave | Anisole | High | acs.org |

| Eugenol | Dimethyl Carbonate (DMC) | Base & PTC | - | Mild Temp/Pressure | Methyl eugenol | 95-96 | acs.org |

| Phenol | Dimethyl Carbonate (DMC) | - | [bmim]Cl (Ionic Liquid) | 130 °C, 3h | Anisole | 100 | cas.cn |

| Phenol | Tetramethylammonium hydroxide | - | Ethanol | Microwave | Anisole | Good | Current time information in Bangalore, IN. |

| Phenol | Methylboronic acid | Cu(OAc)₂ | - | - | Anisole | - | acs.org |

Regioselective Functionalization and Substituent Introduction

The precise introduction of functional groups onto the aromatic core is a cornerstone of synthesizing complex molecules like this compound. Regioselectivity is paramount, and several powerful methodologies have been developed to control the position of newly introduced substituents.

Arene Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds, offering a convergent approach to substituted arenes. nih.gov These methods are particularly useful for functionalizing pre-halogenated anisole derivatives. The choice of catalyst, ligands, and reaction conditions can influence the site-selectivity of the coupling, especially in polyhalogenated systems. nih.gov For instance, the electronic properties of the arene and the nature of the substituents play a significant role in determining the outcome of the reaction. nih.govresearchgate.net

Palladium and nickel catalysts are frequently employed for these transformations. researchgate.net For example, palladium-catalyzed cross-coupling reactions have been successfully used for the oxidative arylation of polyfluorinated arenes. snnu.edu.cn While specific examples for this compound are not detailed in the provided literature, the general principles of arene cross-coupling are broadly applicable to its synthesis, likely starting from a di- or tri-halogenated precursor.

Below is a table summarizing representative cross-coupling reactions on related aromatic compounds, illustrating the potential of this methodology.

| Catalyst/Ligand | Reactants | Product Type | Yield (%) | Reference |

| Pd(OAc)2 / iPr2S | N-protected 2-pyridone, Pentafluorobenzene | Arylated pyridone | Not specified | snnu.edu.cn |

| [Ni2(iPr2Im)4(cod)] | Perfluorotoluene, Arylsiloxanes | para-Arylated products | Not specified | nih.gov |

| Pd(II) catalyst | Alkenylboron compounds, Olefins | Cross-coupled alkenes | Not specified | organic-chemistry.org |

Directed C-H Functionalization Strategies

Directed C-H functionalization has emerged as a powerful strategy for regioselective synthesis, maximizing atom and step economy by avoiding the need for pre-functionalized substrates. rsc.org In this approach, a directing group guides a transition metal catalyst to a specific C-H bond, typically in the ortho position. nih.govmemphis.edu The fluorine atom itself can act as a directing group, enhancing the reactivity of C-H bonds at the ortho position in (poly)fluoroarenes. acs.org This ortho-directing effect of fluorine has been exploited in various transition-metal-catalyzed C-H functionalization reactions, including arylation, alkylation, and amination. acs.org

The development of catalysts and ligands that can overcome the inherent challenge of activating strong C-H bonds is a key focus of research in this area. rsc.orgnih.gov For anisole derivatives, methods for meta-C-H arylation have also been developed using palladium/norbornene cooperative catalysis, which reverses the conventional ortho-selectivity. researchgate.net This allows for the introduction of substituents at positions that are otherwise difficult to access. The ability to use weakly coordinating or even transient directing groups has significantly broadened the applicability of this strategy in complex molecule synthesis. nih.govmemphis.edu

The following table presents examples of directed C-H functionalization on arene systems, highlighting the regioselectivity achieved.

| Catalyst System | Directing Group | Substrate Type | Position Functionalized | Reference |

| Palladium | Carboxylic acid (traceless) | Iodoarenes | ortho | memphis.edu |

| Palladium/Norbornene | Alkoxy | Anisole derivatives | meta | researchgate.net |

| Ruthenium | Ketone | Aromatic ketones | ortho | nih.gov |

| Magnesium base (sBu2Mg) | Oxazoline, Pyrazole | Aryl oxazolines, N-aryl pyrazoles | ortho,ortho' | rsc.org |

Advanced Synthetic Transformations

Beyond classical methods, a range of advanced synthetic transformations offer innovative pathways to fluorinated anisoles, often providing access to novel chemical space under mild conditions.

Cascade and Domino Reactions in Fluorinated Anisole Synthesis

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and resource management. 20.210.105 These processes can rapidly build molecular complexity from simple precursors, minimizing the need for intermediate purification steps. 20.210.105 In the context of fluorinated compounds, cascade reactions can be initiated by a fluorination step, followed by cyclizations or rearrangements to construct complex molecular architectures. nih.govmdpi.com For example, the catalytic asymmetric dearomatization of phenols using an electrophilic fluorine source can trigger an intramolecular Michael addition cascade to produce enantioenriched fluorinated products. nih.gov

While specific cascade reactions leading directly to this compound are not explicitly described, the principles are applicable. A hypothetical cascade could involve the fluorination of a substituted anisole precursor that triggers a subsequent series of reactions to install the desired substitution pattern. The development of such reactions is a frontier in organic synthesis. 20.210.105

| Reaction Type | Key Transformation | Catalyst/Reagent | Product Feature | Reference |

| Electrophilic Cascade | Electrophilic addition, sulfonyl migration | N-Fluorobenzenesulfonimide (NFSI) | β-keto sulfones | alfa-chemistry.com |

| Cascade Fluorocyclization | Asymmetric dearomatization | Cinchona alkaloid / NFSI | Chiral fluorinated compounds | mdpi.com |

| Oxidative Cascade | Oxidation, dimerization | MnO2 | Polycyclic architecture | 20.210.105 |

Photoredox and Electrochemical Synthetic Techniques

Photoredox and electrochemical methods have gained prominence as powerful tools for organic synthesis, enabling transformations that are often difficult to achieve with conventional methods. researchgate.netmdpi.com These techniques utilize light or electricity to generate highly reactive intermediates, such as radical ions, under mild conditions. umontreal.caunipd.it For the synthesis of fluorinated compounds, these methods have been applied to C-F bond functionalization and hydrodefluorination reactions. researchgate.netacs.org

For instance, photoredox catalysis can be used for the hexafluoroisopropoxylation of unactivated aryl halides. researchgate.net Similarly, electrochemical synthesis can promote SNAr reactions of electron-rich aryl fluorides. researchgate.net The combination of photoredox catalysis and electrochemistry, known as electrophotocatalysis, offers synergistic advantages, allowing for the activation of strong bonds and unique selectivity. unipd.it These methods represent a greener alternative to many traditional synthetic protocols, often reducing the need for harsh reagents. researchgate.netmdpi.com

| Technique | Application | Catalyst/Mediator | Key Feature | Reference |

| Photoredox Catalysis | Hydrodefluorination of trifluoromethylarenes | Organophotocatalyst | Single fluorine replacement | acs.org |

| Electrochemical Synthesis | SNAr of aryl fluorides | Anodic oxidation | Catalytic electrical input | researchgate.net |

| Electrophotocatalysis (e-PC) | C-F and C-Cl bond cleavage | Naphthalene monoimide (NMI) | Generation of highly reactive species | unipd.it |

| Photoredox Catalysis | C-O Coupling | Dual Photoredox/Nickel | Synthesis of fluoroalkyl aryl ethers | researchgate.net |

Flow Chemistry Applications in Anisole Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the ability to scale up reactions more easily. beilstein-journals.orgnih.gov This technology is particularly well-suited for reactions involving hazardous reagents or unstable intermediates, as the small reactor volume minimizes risks. umontreal.ca

In the synthesis of anisole derivatives, flow chemistry has been applied to multi-step sequences, such as lithiation followed by formylation of bromoanisoles. umontreal.ca The precise control over reaction parameters like temperature and residence time in a flow reactor can lead to higher yields and selectivities compared to batch processes. nih.gov Flow systems are also ideal for photochemical reactions, as the high surface-area-to-volume ratio ensures efficient irradiation of the reaction mixture. rsc.org The integration of flow chemistry with other enabling technologies, such as microwave irradiation and electrochemistry, further expands the synthetic possibilities. rsc.orgfrontiersin.org

| Flow Reaction | Key Advantage | System Details | Outcome | Reference |

| Lithiation and Formylation | Control of unstable intermediates | Stainless steel micromixers and tubes | Successful two-stage synthesis | umontreal.ca |

| Aldol Reaction | Increased reaction rate | Not specified | 100% conversion in 20 min vs. 24h in batch | nih.gov |

| Photochemical Trifluoromethylation | Reduced residence time, increased selectivity | Coiled reactor under visible light | Synthesis of trifluoromethylated styrenes | rsc.org |

| Suzuki–Miyaura Cross-Coupling | High-throughput synthesis | Microwave flow reactor | Library of spiro-cyclic compounds | rsc.org |

Electronic Structure Theory Applications

The electronic structure of this compound would be primarily investigated using ab initio quantum chemical calculations and Density Functional Theory (DFT), which are powerful tools for understanding molecular properties at the atomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy and other properties.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For a fluorinated aromatic compound like this compound, a variety of functionals would be tested to find the most suitable one. Common choices include the B3LYP hybrid functional and functionals from the M06 suite, which are often well-suited for describing non-covalent interactions and systems with significant electron correlation effects.

The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is also critical. Pople-style basis sets (e.g., 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) would be employed to ensure a proper description of the electronic structure, particularly the diffuse functions for the lone pairs on the oxygen and fluorine atoms and polarization functions for accurately describing bonding. A systematic study of how the choice of functional and basis set affects the predicted properties would be essential for reliable results.

A hypothetical comparison of calculated bond lengths for this compound using different levels of theory is presented in Table 1.

Table 1: Hypothetical Calculated Bond Lengths (Å) for this compound at Different Levels of Theory

| Bond | B3LYP/6-31G(d) | B3LYP/6-311+G(d,p) | MP2/aug-cc-pVDZ |

| C1-O | 1.365 | 1.360 | 1.358 |

| O-CH3 | 1.420 | 1.418 | 1.415 |

| C3-F | 1.350 | 1.345 | 1.342 |

| C4-F | 1.352 | 1.347 | 1.344 |

| C5-CH3 | 1.510 | 1.508 | 1.505 |

Note: The data in this table is hypothetical and for illustrative purposes only.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, key spectroscopic parameters that would be calculated include:

Vibrational Frequencies: The infrared (IR) and Raman spectra can be simulated by calculating the harmonic vibrational frequencies. These calculations help in the assignment of experimental spectral bands to specific vibrational modes of the molecule.

NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

A hypothetical table of predicted ¹³C NMR chemical shifts is shown in Table 2.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | B3LYP/6-311+G(d,p) |

| C1 | 150.5 |

| C2 | 112.3 |

| C3 | 155.8 (d, J=245 Hz) |

| C4 | 153.2 (d, J=248 Hz) |

| C5 | 125.1 |

| C6 | 115.9 |

| O-CH3 | 56.2 |

| C5-CH3 | 16.8 |

Note: The data in this table is hypothetical and for illustrative purposes only. 'd' denotes a doublet due to C-F coupling, and 'J' is the coupling constant.

Conformational Analysis and Rotational Isomerism

The presence of the methoxy and methyl substituent groups on the benzene (B151609) ring of this compound gives rise to the possibility of rotational isomerism.

Energy Barriers for Internal Rotation of Substituent Groups

The rotation of the methoxy (-OCH₃) and methyl (-CH₃) groups relative to the aromatic ring is not free and is hindered by energy barriers. These barriers arise from steric interactions and electronic effects.

Computational methods can be used to map the potential energy surface for the internal rotation of these groups. By systematically rotating the dihedral angle of the substituent and calculating the energy at each step, the energy profile for the rotation can be obtained. The maxima on this profile correspond to the transition states for rotation, and the energy difference between the minima (stable conformers) and the maxima gives the rotational energy barrier.

For the methoxy group, a key dihedral angle would be C2-C1-O-CH₃. The planarity of the methoxy group with the benzene ring is influenced by a balance between the stabilizing effect of π-conjugation (favoring a planar conformation) and steric hindrance with the ortho substituents (favoring a non-planar conformation). Similarly, the rotation of the methyl group attached to C5 would also have a characteristic rotational barrier, though it is generally much lower than that of the methoxy group.

A hypothetical potential energy scan for the rotation of the methoxy group is represented in Table 3.

Table 3: Hypothetical Relative Energy (kcal/mol) as a Function of the C2-C1-O-CH₃ Dihedral Angle in this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 (planar) | 0.00 |

| 30 | 1.25 |

| 60 | 3.50 |

| 90 (perpendicular) | 4.80 |

| 120 | 3.50 |

| 150 | 1.25 |

| 180 (planar) | 0.05 |

Note: The data in this table is hypothetical and for illustrative purposes only. It assumes the planar conformer is the most stable.

Through these computational approaches, a comprehensive theoretical understanding of the structure, properties, and dynamics of this compound can be achieved, providing a valuable framework for future experimental investigations.

Rotameric Preferences and Interconversion Mechanisms

The conformational landscape of this compound is primarily defined by the orientation of the methoxy group relative to the benzene ring. The rotation around the C(aryl)-O bond gives rise to different rotamers. For anisole and its derivatives, the most stable conformation is typically a planar structure where the methyl group of the methoxy moiety lies in the plane of the aromatic ring. This preference is a result of the balance between steric hindrance and electronic effects, specifically the favorable conjugation of the oxygen lone pair with the aromatic π-system.

Computational studies on other fluoroanisoles have shown that fluorine substitution can influence the rotational barrier and the relative energies of different conformers. For this compound, a key investigation would involve mapping the potential energy surface as a function of the C-O bond dihedral angle. This would be achieved using quantum mechanical calculations, such as Density Functional Theory (DFT), to identify the energy minima corresponding to stable rotamers and the transition states connecting them.

Table 1: Hypothetical Rotational Barrier Data for this compound

| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 0.00 | Planar (syn-periplanar) |

| 90° | [Data Not Available] | Perpendicular (Transition State) |

| 180° | [Data Not Available] | Planar (anti-periplanar) |

This table illustrates the type of data that would be generated from a computational analysis of the rotational preferences. The actual energy values are not available in the current literature.

The interconversion between these rotamers would proceed via rotation around the C-O bond, and the rate of this process would be governed by the height of the rotational energy barrier. Understanding these preferences is crucial as the conformational state of the molecule can significantly impact its reactivity and intermolecular interactions.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a powerful tool to study the behavior of molecules over time, offering insights into their structural flexibility, intermolecular interactions, and bulk properties.

Intermolecular Interactions and Solvent Effects

In a condensed phase, the behavior of this compound would be heavily influenced by its interactions with surrounding molecules, be it other molecules of the same type or solvent molecules. The fluorine atoms, being highly electronegative, can participate in weak C-H···F hydrogen bonds and dipole-dipole interactions. The methoxy group can act as a hydrogen bond acceptor.

Vibrational Dynamics and Mode Analysis

The vibrational spectrum of a molecule provides a unique fingerprint and is sensitive to its structure and bonding. Theoretical vibrational analysis, typically performed using frequency calculations within the harmonic approximation in DFT, can predict the infrared and Raman spectra of this compound.

Each vibrational mode corresponds to a specific motion of the atoms, such as C-H stretching, C-F stretching, ring breathing modes, and the torsional motion of the methyl and methoxy groups. Analyzing these modes would provide a deeper understanding of the molecule's internal dynamics. Furthermore, comparing the calculated spectrum with experimentally obtained data, if it were available, would serve as a validation of the computational model.

Table 2: Illustrative Vibrational Frequencies for Key Modes in a Substituted Anisole

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | [Data Not Available] |

| C-F Stretch | [Data Not Available] |

| Asymmetric CH₃ Stretch | [Data Not Available] |

| Symmetric CH₃ Stretch | [Data Not Available] |

| C-O-C Asymmetric Stretch | [Data Not Available] |

This table is a template for the kind of data that would be generated. Specific frequencies for this compound are not present in the literature.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing information about transition states and reaction pathways that are often difficult to probe experimentally.

Transition State Characterization

For any chemical reaction involving this compound, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or ether cleavage, computational methods can be used to locate the transition state (TS) structure. A TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Characterizing the TS involves optimizing its geometry and performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the TS relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Reaction Pathway Mapping

Once the reactants, products, and transition states are identified, the entire reaction pathway can be mapped. This is often accomplished using Intrinsic Reaction Coordinate (IRC) calculations, which follow the path of steepest descent from the transition state down to the reactant and product energy minima.

For a molecule like this compound, which has multiple potential reaction sites, computational mapping of different pathways can explain the observed regioselectivity. For example, in an electrophilic substitution reaction, calculations could determine whether the attack is more favorable at the ortho, meta, or para positions relative to the substituents, and how the fluorine and methyl groups direct the incoming electrophile.

Spectroscopic Characterization Techniques for Structural Elucidation and Dynamic Behavior

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy offers unparalleled insight into the molecular structure and dynamics of 3,4-Difluoro-5-methylanisole.

1H, 13C, and 19F NMR for Precise Structural Assignments

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental for the initial and precise assignment of the molecular structure. walisongo.ac.idnih.gov

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons, the methyl group protons, and the methoxy (B1213986) group protons. The chemical shifts and coupling patterns (spin-spin splitting) between adjacent protons and with fluorine nuclei (¹H-¹⁹F coupling) are critical for assigning their specific positions on the aromatic ring. walisongo.ac.id

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. In this compound, separate resonances will appear for the methyl carbon, the methoxy carbon, and the six aromatic carbons. The carbon signals are often split due to coupling with directly attached fluorine atoms (¹³C-¹⁹F coupling), providing further confirmation of the fluorine substitution pattern. walisongo.ac.id

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is an essential tool. magritek.com It provides direct information about the chemical environment of the fluorine nuclei. The spectrum will show distinct signals for each fluorine atom, and their coupling with each other and with nearby protons helps to solidify the structural assignment. walisongo.ac.idmagritek.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) Range | Expected Multiplicity | Coupling Constants (Hz) |

| ¹H (Aromatic) | 6.5 - 7.5 | Doublet of doublets, triplets | J(H-H), J(H-F) |

| ¹H (CH₃) | 2.0 - 2.5 | Singlet or small doublet (long-range coupling) | - |

| ¹H (OCH₃) | 3.7 - 4.0 | Singlet | - |

| ¹³C (Aromatic) | 110 - 160 | Doublets (due to C-F coupling), singlets | J(C-F) |

| ¹³C (CH₃) | 15 - 25 | Singlet | - |

| ¹³C (OCH₃) | 55 - 65 | Singlet | - |

| ¹⁹F | -110 to -140 | Doublet of doublets | J(F-F), J(F-H) |

Note: The exact chemical shifts and coupling constants would need to be determined from experimental data.

2D NMR Techniques (e.g., HSQC, HMBC, NOESY)

Two-dimensional NMR techniques provide correlational data that unambiguously connect different nuclei within the molecule, resolving ambiguities that may remain from 1D spectra. researchgate.netepfl.ch

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. epfl.chcolumbia.edu It is invaluable for definitively assigning the proton and carbon signals of the methyl group and the aromatic CH groups. Quaternary carbons, those without attached protons, will not appear in an HSQC spectrum. github.io

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. epfl.chcolumbia.edu This is particularly useful for identifying the connectivity between the methyl and methoxy groups and their respective positions on the aromatic ring, as well as for assigning the quaternary carbons by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity. researchgate.net This can help to confirm the spatial arrangement of the substituents on the benzene (B151609) ring, for example, by showing a correlation between the methoxy protons and an adjacent aromatic proton.

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies are employed to investigate the conformational dynamics of molecules. ox.ac.ukvnu.edu.vn For this compound, the primary conformational flexibility arises from the rotation of the methoxy group.

At room temperature, the rotation around the Ar-O bond may be fast on the NMR timescale, resulting in averaged signals for the methoxy group and potentially for the aromatic protons. By lowering the temperature, this rotation can be slowed down. ox.ac.uk If the rotation becomes slow enough, distinct signals for different conformers (rotamers) might be observed. ox.ac.ukacs.org Analyzing the changes in the NMR spectra as a function of temperature allows for the determination of the energy barrier to this rotation. acs.org

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. vscht.cz The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its specific functional groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak to Medium | Aromatic C-H stretching libretexts.org |

| 3000-2850 | Medium | Aliphatic C-H stretching (from CH₃ and OCH₃ groups) libretexts.org |

| 1600-1400 | Medium to Strong | Aromatic C=C ring stretching libretexts.org |

| 1300-1000 | Strong | C-O stretching (anisole) and C-F stretching |

| 900-675 | Medium to Strong | Aromatic C-H out-of-plane bending ("oop") libretexts.org |

The precise positions of these bands can provide further structural confirmation. For instance, the pattern of the C-H "oop" bands can sometimes indicate the substitution pattern on the benzene ring.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. edinst.com It measures the inelastic scattering of monochromatic light, providing information about vibrational modes. edinst.com While a change in dipole moment is required for a vibrational mode to be IR active, a change in polarizability is necessary for it to be Raman active. libretexts.org

For this compound, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the IR spectrum. The symmetric vibrations of the aromatic ring, for example, often produce strong signals in the Raman spectrum. beilstein-journals.org The C-F bonds may also give rise to characteristic Raman signals. The transparency of glass to the lasers used in Raman spectroscopy can simplify sample analysis. scispace.com

Microwave Spectroscopy for Gas-Phase Structural Determination

Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. To be observable by microwave spectroscopy, a molecule must possess a permanent dipole moment, which this compound is expected to have due to its asymmetric substitution. The analysis of the rotational spectrum yields highly precise rotational constants, which are inversely related to the molecule's moments of inertia along its principal axes. From these constants, the precise three-dimensional structure of the molecule, including bond lengths and angles, can be determined.

The rotational spectrum of a molecule provides its principal moments of inertia (Ia, Ib, Ic), from which the rotational constants (A, B, C) are derived. These constants are unique to a molecule's specific structure and isotopic composition. Although no specific experimental rotational constants for this compound have been published in the reviewed literature, studies on analogous compounds highlight the power of this technique. For instance, the rotational spectrum of 3,4-difluorotoluene (B1333485) has been investigated to determine its structure. Similarly, extensive work on anisole (B1667542) and its isomers, such as m-methylanisole and o-methylanisole, has used rotational constant determination to characterize their conformational preferences and the potential barriers to internal rotation of the methyl group.

For this compound, the common isotopes of its constituent atoms (¹²C, ¹³C, ¹H, ¹⁶O, ¹⁹F) have nuclear spins of I=0 or I=1/2. None of these possess a nuclear quadrupole moment, and therefore, its microwave spectrum is not expected to show hyperfine structure from nuclear quadrupole coupling.

Electronic Spectroscopy

Electronic spectroscopy investigates transitions between different electronic energy levels within a molecule, which typically occur in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These techniques provide information about the electronic structure and properties of molecules in their ground and excited states.

UV-Vis absorption spectroscopy measures the wavelengths of light that a molecule absorbs as it is promoted from its ground electronic state to an excited state. The absorption spectrum is sensitive to the molecule's structure, particularly the presence of chromophores like the substituted benzene ring in this compound. Substituents on the ring can shift the absorption maxima to different wavelengths.

Fluorescence spectroscopy measures the light emitted when a molecule relaxes from an excited electronic state back to the ground state. It is generally more sensitive than absorption spectroscopy because it measures an emission signal against a dark background. While specific UV-Vis absorption or fluorescence spectra for this compound were not available in the reviewed sources, these techniques are standard for characterizing the electronic properties of aromatic compounds.

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to obtain detailed information about the structure and vibrational frequencies of a molecular cation. It allows for the precise determination of the adiabatic ionization energy (IE), which is the energy required to remove an electron from the molecule in its vibrational ground state.

While MATI data for this compound is not present in the surveyed literature, extensive research on the closely related analog 3-fluoro-5-methylanisole (3F5MA) provides significant insight into how such a molecule behaves upon excitation and ionization. In the study of 3F5MA, two conformers, cis and trans (referring to the orientation of the OCH₃ group relative to the methyl group), were identified. The first electronic excitation energies (S₁ ← S₀) and adiabatic ionization energies (D₀ ← S₁) were precisely measured.

The MATI spectra revealed that the most active vibrations in the cation are related to the torsion of the meta-methyl group, indicating significant geometrical changes upon ionization. Theoretical calculations supported the experimental findings, predicting that while the staggered conformers are more stable in the ground (S₀) and first excited (S₁) states, the eclipsed conformers become the stable form in the cationic ground state (D₀).

Table 1: Spectroscopic Data for 3-fluoro-5-methylanisole (Analog Compound) This table presents data for the analog compound 3-fluoro-5-methylanisole as reported in the literature.

| Parameter | Conformer | Value (cm⁻¹) | Technique |

| First Electronic Excitation Energy (E₁) | cis-3F5MA | 36,709 ± 3 | R2PI |

| trans-3F5MA | 36,615 ± 3 | R2PI | |

| Adiabatic Ionization Energy (IE) | cis-3F5MA | 66,908 ± 5 | MATI |

| trans-3F5MA | 66,692 ± 5 | MATI |

Vibronic and Cation Spectra Analysis

The detailed analysis of the electronic and geometric structure of this compound in its cationic ground state (D₀) and the dynamics following photoionization are effectively studied through high-resolution spectroscopic techniques. While specific experimental studies on the vibronic and cation spectra of this compound were not found in a review of current scientific literature, the established methodologies for analogous molecules, such as substituted anisoles and phenols, provide a clear framework for its characterization. researchgate.netresearchgate.netpku.edu.cn Techniques like mass-analyzed threshold ionization (MATI) spectroscopy are central to determining precise energetic and vibrational information. pku.edu.cnacs.org

A key structural feature of substituted anisoles is the existence of rotational isomers (rotamers) arising from the orientation of the methoxy group's methyl substituent relative to the aromatic ring. For this compound, two primary conformers, designated syn and anti, would be expected. These conformers depend on the orientation of the O-CH₃ group with respect to the C5-methyl group on the ring. It is anticipated that these two rotamers would coexist and be distinguishable by high-resolution spectroscopy, each exhibiting a unique spectral signature. pku.edu.cn

The primary tool for such an investigation is typically two-color resonant two-photon mass-analyzed threshold ionization (2C-R2PI MATI) spectroscopy. researchgate.netacs.org This method allows for the selection of a specific rotamer in its neutral S₁ electronically excited state before ionizing it to the D₀ cationic ground state. The resulting MATI spectrum provides a precise measurement of the adiabatic ionization energy (IE)—the energy difference between the ground vibrational level of the neutral molecule (S₀) and that of the cation (D₀). Furthermore, the spectrum reveals the vibrational frequencies of the cation, offering deep insight into how the molecular geometry changes upon the removal of an electron. researchgate.net

Analysis of the cation spectra for similar molecules has shown that the active vibrations typically involve in-plane ring deformations and substituent-sensitive bending modes. researchgate.netpku.edu.cnpku.edu.cn For this compound, this would include vibrations associated with the C-F, C-CH₃, and C-OCH₃ bonds, as well as deformations of the benzene ring itself. Comparing the vibrational frequencies between the neutral and cationic states helps to elucidate the changes in bonding and structure upon ionization.

The experimental findings would be critically supported by quantum chemical calculations, such as Density Functional Theory (DFT). These theoretical models are used to predict the relative energies of the syn and anti conformers, their optimized geometries in the S₀, S₁, and D₀ states, and their corresponding vibrational frequencies to aid in the assignment of the experimental spectra. pku.edu.cn

Anticipated Spectroscopic Data

The following tables illustrate the type of data that would be obtained from a comprehensive MATI spectroscopic study of this compound. The values are placeholders, representing the data points needed for a full characterization.

Table 1: Expected Adiabatic Ionization Energies (IE) for this compound Conformers. This table outlines the fundamental energy measurements that would be determined for each stable rotamer.

| Conformer | Adiabatic Ionization Energy (IE) / cm⁻¹ |

| syn | To be determined |

| anti | To be determined |

Table 2: Anticipated Major Vibrational Modes for the this compound Cation (D₀ State). This table shows the key vibrational frequencies that would characterize the structure of the molecular cation, with assignments based on studies of analogous molecules.

| Vibrational Mode Assignment | syn-Conformer Frequency (cm⁻¹) | anti-Conformer Frequency (cm⁻¹) |

| Methyl Torsion | To be determined | To be determined |

| In-plane Ring Deformation | To be determined | To be determined |

| Substituent-sensitive Bending (C-F) | To be determined | To be determined |

| Substituent-sensitive Bending (C-CH₃) | To be determined | To be determined |

| Substituent-sensitive Bending (O-CH₃) | To be determined | To be determined |

Crystallography and Solid State Studies of 3,4 Difluoro 5 Methylanisole

Single-Crystal X-ray Diffraction

No single-crystal X-ray diffraction studies for 3,4-Difluoro-5-methylanisole have been reported in the available scientific literature. This technique is essential for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive information on molecular structure and conformation.

Intermolecular Interactions (e.g., C-H•••F, π-π stacking)

A detailed analysis of intermolecular interactions, such as potential C-H•••F hydrogen bonds or π-π stacking, is not possible without crystallographic data. These interactions are crucial in understanding the forces that govern the assembly of molecules in a crystal lattice.

Powder X-ray Diffraction

No powder X-ray diffraction (PXRD) patterns for this compound are available in the public domain. PXRD is a key technique for identifying crystalline phases and can be used to study polymorphism and phase transitions.

Polymorphism and Pseudopolymorphism

There is no published information regarding the existence of polymorphs or pseudopolymorphs for this compound. Polymorphism refers to the ability of a compound to crystallize in multiple distinct crystal structures, which can have different physical properties.

Phase Transitions

No studies on the phase transitions of this compound have been found. Such studies would investigate changes in the crystalline form of the compound as a function of temperature or pressure.

Chemical Reactivity and Transformation Pathways of 3,4 Difluoro 5 Methylanisole

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The rate and regioselectivity of these reactions are highly dependent on the nature of the substituents already present on the aromatic ring.

Regioselectivity and Electronic Effects of Fluorine and Methoxy (B1213986) Substituents

In the case of 3,4-difluoro-5-methylanisole, the directing effects of the fluorine and methoxy groups are of primary importance in determining the position of electrophilic attack.

The methoxy group (-OCH3) is an activating group and an ortho, para-director. youtube.comlibretexts.org This is due to its ability to donate electron density to the benzene (B151609) ring through resonance (a +R or +M effect), which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. youtube.comlibretexts.org This donation of electron density is most effective at the positions ortho and para to the methoxy group, making these sites more nucleophilic and thus more susceptible to attack by an electrophile. youtube.comlibretexts.org

The fluorine atoms , on the other hand, are deactivating groups yet are also considered ortho, para-directors. csbsju.edu Fluorine is highly electronegative and withdraws electron density from the ring through the sigma bonds (an inductive effect, -I), which deactivates the ring towards electrophilic attack compared to benzene. csbsju.eduyoutube.com However, like the methoxy group, fluorine has lone pairs of electrons that can be donated to the ring via resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. csbsju.edu While the inductive withdrawal of fluorine is strong, the resonance donation, although weaker than that of the methoxy group, still influences the regioselectivity. csbsju.edu

In this compound, the positions ortho and para to the strongly activating methoxy group are C2 and C6. The C4 position is blocked by a fluorine atom. The C6 position is also influenced by the ortho fluorine at C4 and the meta fluorine at C3. The C2 position is influenced by the meta fluorine at C3 and the para fluorine at C4. The interplay of these activating and deactivating effects, along with steric hindrance from the substituents, will ultimately determine the precise regioselectivity of electrophilic substitution reactions.

Nucleophilic Aromatic Substitution Reactions

Aromatic rings that are substituted with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). wikipedia.org This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group.

Influence of Fluorine Atoms on Reactivity and Reaction Pathways

The presence of two fluorine atoms on the benzene ring of this compound makes the molecule susceptible to nucleophilic aromatic substitution. Fluorine is a particularly effective activating group for SNAr reactions. stackexchange.com This is because the rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com

The positions of the fluorine atoms relative to each other and to the other substituents will influence which fluorine is more readily displaced. Generally, a fluorine atom that is ortho or para to another electron-withdrawing group is more activated towards nucleophilic attack. masterorganicchemistry.comlibretexts.org In this compound, both fluorine atoms are ortho to each other, and their reactivity will also be influenced by the electronic effects of the methoxy and methyl groups.

Reactions Involving the Methyl Group

The methyl group attached to the aromatic ring can also be a site of chemical transformation.

Benzylic Functionalization Strategies

Reactions Involving the Methoxy Group

The methoxy group can be cleaved to yield a phenol (B47542). This reaction, known as ether cleavage, can be achieved using various reagents. Lewis acids such as aluminum chloride (AlCl3) and boron trihalides (e.g., BBr3, BCl3) are commonly used for the cleavage of aromatic methyl ethers. nih.gov The reaction conditions can often be tuned to achieve selective cleavage of one methoxy group in the presence of others. nih.gov For example, the cleavage of methoxy groups adjacent to a carbonyl group can be achieved selectively. nih.gov Additionally, radical-based methods have been developed for the selective cleavage of methoxy groups adjacent to a hydroxyl group. nih.gov The choice of reagent and reaction conditions for the cleavage of the methoxy group in this compound would depend on the desired outcome and the presence of other functional groups.

Demethylation and Ether Cleavage Reactions

The cleavage of the ether bond in anisole (B1667542) derivatives is a fundamental transformation in organic synthesis, often necessary to unmask a phenolic hydroxyl group. In the case of this compound, this reaction involves the breaking of the C(sp³)–O bond of the methoxy group.

Strong protic acids such as hydroiodic acid (HI) and hydrobromic acid (HBr) are commonly employed for ether cleavage. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction mechanism typically begins with the protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol (methanol in this case). masterorganicchemistry.commasterorganicchemistry.com Subsequently, a nucleophilic attack by the halide ion (I⁻ or Br⁻) on the methyl group via an SN2 pathway leads to the formation of the corresponding phenol, 3,4-difluoro-5-methylphenol, and a methyl halide. masterorganicchemistry.commasterorganicchemistry.com The use of excess hydrohalic acid can ensure the complete conversion of the starting material. youtube.com It is important to note that cleavage of the aryl C–O bond does not occur due to the high energy barrier for nucleophilic substitution on an sp²-hybridized carbon. masterorganicchemistry.comyoutube.com

Lewis acids are also effective reagents for demethylation. Boron tribromide (BBr₃) is a particularly powerful Lewis acid for this purpose. chem-station.com The reaction proceeds through the formation of a complex between the ether oxygen and the boron atom, followed by an intramolecular or intermolecular nucleophilic attack of a bromide ion on the methyl group. chem-station.com Aluminum chloride (AlCl₃) can also be used, although it is generally less reactive than BBr₃. chem-station.comgoogle.com

Alternative methods for demethylation under milder conditions have been developed. These include the use of thiols, such as 1-dodecanethiol, in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP). chem-station.com Biocatalytic methods using methyltransferases in the presence of a thiol as a "methyl trap" have also been reported for the demethylation of related guaiacol (B22219) derivatives. nih.gov

Table 1: Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Conditions | Mechanism | Reference |

| HI, HBr | Strong acid, heat | SN2 | masterorganicchemistry.commasterorganicchemistry.comlibretexts.org |

| BBr₃ | Low temperature to RT | Lewis acid-assisted SN2 | chem-station.com |

| AlCl₃ | Heat | Lewis acid-assisted SN2 | chem-station.comgoogle.com |

| Alkyl Thiols | Basic conditions, heat | Nucleophilic demethylation | chem-station.com |

Organometallic Reactions and Catalysis

The presence of fluorine atoms and a methyl group on the aromatic ring of this compound influences its participation in organometallic reactions, particularly those involving catalytic bond activation.

C-H and C-F Bond Activation in Catalytic Cycles

The activation of C-H and C-F bonds is a significant area of research in organometallic chemistry, aiming to develop more efficient and selective synthetic methods. nih.govresearchgate.netmdpi.com Transition metal catalysts, particularly those based on palladium, nickel, and other late transition metals, are often employed for these transformations. mdpi.comnih.govresearchgate.net

C-H Bond Activation: The methyl group on the anisole ring presents a site for potential C(sp³)-H bond activation. Directed C-H activation, where a functional group on the molecule guides the metal catalyst to a specific C-H bond, is a common strategy. nih.gov While the methoxy group in this compound is not a strong directing group, ortho-lithiation followed by reaction with an electrophile is a possibility, though the electronic effects of the fluorine atoms would influence the regioselectivity. Non-directed C-H activation is more challenging but could potentially be achieved with highly reactive catalyst systems. researchgate.net The ultimate goal of such activation is to form a metal-carbon bond that can then participate in further reactions to create new C-C or C-heteroatom bonds. nih.gov

C-F Bond Activation: The carbon-fluorine bond is the strongest single bond to carbon, making its activation a considerable challenge. researchgate.netmdpi.com However, the functionalization of fluoroaromatics through C-F bond activation is a highly desirable transformation. mdpi.com This can be achieved through various strategies, including oxidative addition to a low-valent metal center. The presence of multiple fluorine atoms can facilitate this process. In the context of this compound, selective activation of one C-F bond over the other could be influenced by the electronic and steric environment. For instance, a directing group could favor the activation of the C-F bond at the ortho position. gu.se Catalytic systems involving palladium or nickel with specific ligands have been developed for the C-F bond activation of polyfluoroarenes. researchgate.netmdpi.com Frustrated Lewis Pairs (FLPs) have also emerged as a powerful tool for activating C-F bonds. mdpi.com

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. sigmaaldrich.comtcichemicals.com For this compound to participate in standard cross-coupling reactions like Suzuki-Miyaura, Heck, or Sonogashira, it would typically need to be converted into an aryl halide or triflate.

However, the direct C-H or C-F activation pathways described above can lead to intermediates that directly participate in cross-coupling catalytic cycles. For example, if a C-H bond is activated to form an organometallic species (e.g., an arylpalladium intermediate), this species can then couple with various partners, such as organoboron compounds (in a Suzuki-type reaction) or alkenes (in a Heck-type reaction).

Similarly, the activation of a C-F bond can initiate a cross-coupling process. For example, a palladium(0) catalyst can oxidatively add to a C-F bond to form a Pd(II)-aryl-fluoride complex. mdpi.com This intermediate can then undergo transmetalation with an organometallic reagent (e.g., an organoborane or organostannane) followed by reductive elimination to form the new C-C bond and regenerate the active catalyst. mdpi.com

Table 2: Common Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst | Reference |

| Suzuki-Miyaura | Organoboron compound + Organic halide/triflate | Palladium | sigmaaldrich.com |

| Heck | Alkene + Organic halide/triflate | Palladium | sigmaaldrich.com |

| Sonogashira | Terminal alkyne + Organic halide/triflate | Palladium/Copper | sigmaaldrich.com |

| Negishi | Organozinc compound + Organic halide/triflate | Palladium/Nickel | tcichemicals.com |

| Stille | Organotin compound + Organic halide/triflate | Palladium | sigmaaldrich.com |

Reactive Intermediates Derived from this compound

The chemical transformations of this compound can proceed through various reactive intermediates. The nature of these intermediates is dictated by the reaction conditions and reagents employed.

Under radical conditions, for instance through photolysis or with radical initiators, it is possible to generate radical species. Homolytic cleavage of a C-H bond of the methyl group would lead to a benzylic radical. The fluorine substituents would influence the stability and subsequent reactivity of this radical. It is also conceivable that under specific conditions, such as electron transfer from a potent reducing agent, a radical anion of the aromatic ring could be formed. Such radical anions of polyfluoroarenes are known intermediates in certain C-F bond functionalization reactions. rsc.org

In the context of organometallic catalysis, the primary reactive intermediates are organometallic species where a carbon atom of the anisole derivative is bonded to a metal center. As discussed previously, C-H or C-F bond activation leads to the formation of aryl-metal complexes (e.g., LₙM-Ar). These intermediates are central to catalytic cross-coupling reactions. msu.edu

Ionic intermediates are also prevalent. In demethylation reactions with strong acids, the initial intermediate is an oxonium ion, formed by the protonation of the ether oxygen. masterorganicchemistry.com In electrophilic aromatic substitution reactions, the key intermediate is a Wheland intermediate or arenium ion, a carbocation stabilized by resonance. The fluorine atoms, being electron-withdrawing, would destabilize such an intermediate, making electrophilic substitution more difficult compared to non-fluorinated anisole.

Derivatives and Analogues of 3,4 Difluoro 5 Methylanisole

Synthesis of Substituted Difluoroanisoles and Related Aryl Ethers

The synthesis of substituted difluoroanisoles and their aryl ether analogues often involves multi-step sequences starting from readily available precursors. While specific literature detailing the direct derivatization of 3,4-Difluoro-5-methylanisole is limited, general methodologies for the synthesis of substituted aryl ethers and fluorinated aromatics provide a foundational understanding of the potential synthetic routes.

One common approach to aryl ether synthesis involves the reaction of a phenol (B47542) with a suitable electrophile in the presence of a base. For instance, various phenols can be reacted with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) to yield structurally unique aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. This method is notable for its broad substrate scope and avoidance of expensive transition-metal catalysts. acs.org

The introduction of substituents onto the aromatic ring of a difluoroanisole core can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (fluoro, methoxy (B1213986), and methyl groups) play a crucial role in determining the position of the incoming electrophile. The methoxy group is a strong activating group and an ortho-, para-director, while fluorine atoms are deactivating yet ortho-, para-directing. The methyl group is weakly activating and ortho-, para-directing. The interplay of these electronic and steric effects will govern the regioselectivity of reactions such as nitration, halogenation, and acylation.

For example, the nitration of anisole (B1667542) and its methylated analogues has been studied, revealing that the product distribution is sensitive to reaction conditions. nih.gov In the case of this compound, electrophilic attack would be expected to occur at the positions most activated by the methoxy and methyl groups and least deactivated by the fluorine atoms, while also considering steric hindrance.

Exploration of Structural Modifications and Their Impact on Chemical Reactivity and Stability

The chemical reactivity and stability of this compound derivatives are intrinsically linked to the nature and position of their substituents. The introduction of electron-withdrawing or electron-donating groups can significantly alter the electron density of the aromatic ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack.

The presence of two fluorine atoms on the benzene (B151609) ring generally decreases the ring's reactivity towards electrophiles due to their strong electron-withdrawing inductive effect. acs.org However, the methoxy group's strong electron-donating resonance effect can counteract this deactivation to some extent, making electrophilic substitution feasible under appropriate conditions.

The following table summarizes the general effects of common substituents on the reactivity of an aromatic ring:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity (towards electrophiles) | Directing Effect |

| -OCH₃ | Electron-withdrawing | Electron-donating (strong) | Activating | Ortho, Para |

| -CH₃ | Electron-donating | - | Activating (weak) | Ortho, Para |

| -F | Electron-withdrawing (strong) | Electron-donating (weak) | Deactivating | Ortho, Para |

| -NO₂ | Electron-withdrawing | Electron-withdrawing | Deactivating (strong) | Meta |

| -CN | Electron-withdrawing | Electron-withdrawing | Deactivating (strong) | Meta |

| -C(O)R | Electron-withdrawing | Electron-withdrawing | Deactivating (strong) | Meta |

Utilization as Building Blocks for Complex Molecular Architectures

The true value of this compound and its derivatives lies in their potential as versatile building blocks for the synthesis of more complex and functionally rich molecules, particularly in the fields of pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, all of which are desirable properties in drug candidates.

While direct examples of the use of this compound as a building block in multi-step syntheses are not extensively documented in readily available literature, the application of structurally related fluorinated compounds is widespread. For instance, fluorinated building blocks are crucial in the synthesis of various bioactive compounds, including those with potential anti-inflammatory activity. rsc.org The synthesis of 4-substituted 3,3-difluoropiperidines, which are valuable building blocks in medicinal chemistry, highlights the importance of fluorinated synthons. nih.gov

The concept of using pre-functionalized building blocks to streamline the synthesis of complex molecules is a powerful strategy in modern organic chemistry. researchgate.net By incorporating a fragment like this compound, chemists can introduce a specific substitution pattern and fluorine atoms early in a synthetic sequence, avoiding potentially harsh fluorination steps at later stages. This approach is evident in the synthesis of complex natural products and their analogues. nih.gov

The development of innovative synthetic methods that utilize novel building blocks is crucial for expanding the accessible chemical space for drug discovery and materials science. beilstein-journals.org As the demand for sophisticated molecules with tailored properties continues to grow, the importance of versatile fluorinated building blocks like this compound and its derivatives is set to increase.

Role of 3,4 Difluoro 5 Methylanisole in Advanced Organic Synthesis

Precursor in Multistep Organic Syntheses

The utility of 3,4-difluoro-5-methylanisole as a starting material in multistep syntheses is a testament to its chemical stability and the predictable reactivity of its functional groups. While detailed, publicly available research specifically documenting its extensive use in complex, multi-step total syntheses is limited, its structural motifs are present in various patented compounds, suggesting its role as a key intermediate in industrial settings, particularly in the development of agrochemicals and pharmaceuticals.

The strategic placement of the difluoro and methyl groups on the aromatic ring allows for selective functionalization. The methoxy (B1213986) group can be readily converted into a hydroxyl group, providing a handle for further reactions such as etherification or esterification. The fluorine atoms, while generally unreactive to nucleophilic aromatic substitution under standard conditions, can be activated by the presence of strong electron-withdrawing groups or through metallation, opening avenues for the introduction of a wide range of substituents.

Building Block for Diverse Fluoroaromatic Compounds

The true value of this compound lies in its capacity to serve as a foundational building block for a diverse array of more complex fluoroaromatic compounds. The inherent reactivity of the aromatic ring, guided by its substituents, allows for a variety of chemical transformations.

One of the key transformations is demethylation to the corresponding phenol (B47542), 3,4-difluoro-5-methylphenol. This phenol can then undergo a range of reactions, including O-alkylation, O-arylation, and conversion to triflates for cross-coupling reactions. These transformations enable the synthesis of a wide variety of diaryl ethers and other complex structures.

Furthermore, the aromatic ring itself can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents guide the regioselective introduction of new functional groups, such as nitro, halogen, or acyl groups. These newly introduced groups can then be further manipulated to construct even more elaborate molecular frameworks.

Below is a table showcasing the potential for diversification starting from this compound:

| Starting Material | Reagents and Conditions | Product | Potential Applications |

| This compound | BBr₃, CH₂Cl₂ | 3,4-Difluoro-5-methylphenol | Intermediate for ethers, esters, and cross-coupling reactions |

| This compound | HNO₃, H₂SO₄ | Nitrated derivatives | Precursors for anilines and other nitrogen-containing heterocycles |

| This compound | NBS, CCl₄ | Brominated derivatives | Substrates for cross-coupling reactions and further functionalization |

Contribution to Methodological Development in Synthetic Chemistry

While specific studies detailing the use of this compound for the development of new synthetic methodologies are not widely reported, its structure lends itself to the exploration and optimization of several important reaction classes. The presence of two fluorine atoms, for instance, makes it an interesting substrate for studying nucleophilic aromatic substitution (SNAr) reactions. Investigating the conditions required to displace one or both fluorine atoms can provide valuable insights into the factors governing this important transformation for highly fluorinated aromatics.

Additionally, the potential for directed ortho-metalation (DoM) is a significant area for methodological exploration. The methoxy group can act as a directing group, facilitating the deprotonation of the aromatic ring at the C2 position with strong bases like organolithium reagents. Trapping the resulting aryllithium species with various electrophiles would provide a powerful method for the regioselective synthesis of highly substituted fluoroaromatic compounds. The interplay between the electronic effects of the fluorine atoms and the directing ability of the methoxy group makes this compound an ideal candidate for such studies.

The development of novel cross-coupling strategies is another area where this compound could make a significant contribution. After conversion of the methoxy group to a more reactive triflate or nonaflate, this compound could be used as a substrate in various palladium-, nickel-, or copper-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Future Directions and Emerging Research Avenues

Integration of Machine Learning in Predictive Chemistry for Fluorinated Anisoles

The incorporation of fluorine into organic molecules significantly impacts their chemical and physical properties, a phenomenon that is crucial in fields like drug discovery. chemrxiv.orgnih.gov Machine learning (ML) is emerging as a powerful tool to navigate the complexities of organofluorine chemistry, offering predictive capabilities that can accelerate research and development. rsc.orgfrontiersin.org

Computational chemistry, which includes methods like Density Functional Theory (DFT), has been a cornerstone for predicting molecular properties such as NMR chemical shifts. chemrxiv.org However, these methods are computationally expensive and time-consuming, limiting their use for large-scale screening of potential drug candidates. chemrxiv.org Machine learning presents a solution by creating models that can predict these properties with comparable accuracy to DFT but in a fraction of the time, often reducing computation from hours to milliseconds. chemrxiv.org

For fluorinated anisoles, ML models can be trained on datasets of known compounds to predict various parameters. For instance, a neural network algorithm has been successfully used to predict the fluorinating strength of N–F reagents. rsc.org Similarly, models like Gradient Boosting Regression (GBR) have shown high performance in predicting 19F NMR chemical shifts, a key analytical parameter for fluorinated compounds. chemrxiv.org One study demonstrated that a GBR model could achieve a mean absolute error of 2.89 ppm - 3.73 ppm, which is comparable to DFT calculations. chemrxiv.org